molecular formula C17H27N5O5 B2786285 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 1005262-35-0

7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2786285
CAS RN: 1005262-35-0
M. Wt: 381.433
InChI Key: NNOKNVFDDHLUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione” is also known as Diprophylline . It has the empirical formula C10H14N4O4 and a molecular weight of 254.24 .


Molecular Structure Analysis

The molecular structure of Diprophylline consists of a purine-2,6-dione core, which is a type of heterocyclic aromatic organic compound . It has a 2,3-dihydroxypropyl group and a 2,6-dimethylmorpholin-4-yl)methyl group attached to it .


Physical And Chemical Properties Analysis

Diprophylline has a molecular weight of 254.24 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, etc., are not available in the resources.

Mechanism of Action

Target of Action

SMR000048514, also known as F1890-0035, HMS2407J23, or 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, is a complex compound with a diverse range of targets. The primary target of this compound is the molecular chaperone DnaK . DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.

Mode of Action

The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and infection persistence. By targeting DnaK, SMR000048514 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .

Result of Action

The primary result of SMR000048514’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antimicrobial treatments and reduce the severity and duration of infections.

properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O5/c1-10-5-21(6-11(2)27-10)8-13-18-15-14(22(13)7-12(24)9-23)16(25)20(4)17(26)19(15)3/h10-12,23-24H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOKNVFDDHLUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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